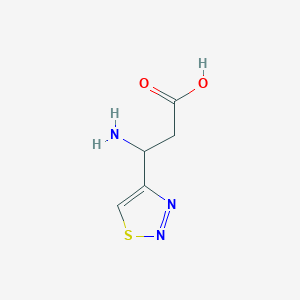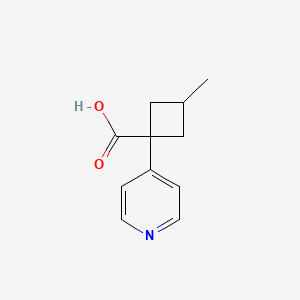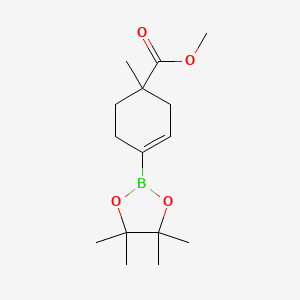
3-Hydroxy-3-phenylcyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-phenylcyclobutane-1-carbaldehyde is an organic compound characterized by a cyclobutane ring substituted with a hydroxyl group and a phenyl group at the third carbon, and an aldehyde group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-phenylcyclobutane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetaldehyde with a suitable cyclobutane precursor in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts to enhance the reaction efficiency and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3-phenylcyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for hydroxyl group substitution.
Major Products:
Oxidation: 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid.
Reduction: 3-Hydroxy-3-phenylcyclobutanemethanol.
Substitution: Various substituted cyclobutane derivatives depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-3-phenylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-phenylcyclobutane-1-carbaldehyde depends on its interaction with various molecular targets. The hydroxyl and aldehyde groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that produce active metabolites, which can interact with specific pathways in biological systems.
Comparison with Similar Compounds
3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Hydroxy-3-phenylcyclobutanemethanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Phenylcyclobutane derivatives: Compounds with variations in the substituents on the cyclobutane ring.
Uniqueness: 3-Hydroxy-3-phenylcyclobutane-1-carbaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the cyclobutane ring, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-hydroxy-3-phenylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H12O2/c12-8-9-6-11(13,7-9)10-4-2-1-3-5-10/h1-5,8-9,13H,6-7H2 |
InChI Key |
LJXUPPDDLQJWLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3,5-Heptanedione, 4-[(dimethylamino)methylene]-](/img/structure/B13064033.png)

![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13064044.png)

